Methyl 2-(3-hydroxybut-1-ynyl)benzoate
Description
Methyl 2-(3-hydroxybut-1-ynyl)benzoate is an organic compound characterized by a benzoate ester core substituted at the ortho position with a 3-hydroxybut-1-ynyl group. Its molecular formula is C₁₂H₁₂O₃, featuring a conjugated alkyne moiety and a hydroxyl group, which contribute to its reactivity in synthetic applications. This compound is typically synthesized via esterification or alkyne coupling reactions, serving as an intermediate in the preparation of heterocyclic compounds or bioactive molecules. Its structural features, including the electron-withdrawing ester group and the propargyl alcohol moiety, make it a candidate for metal-catalyzed transformations or cyclization reactions .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(3-hydroxybut-1-ynyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-9(13)7-8-10-5-3-4-6-11(10)12(14)15-2/h3-6,9,13H,1-2H3 |
InChI Key |
OZQRJGKBWOPJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1C(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 2-(3-hydroxybut-1-ynyl)benzoate, the following compounds are compared based on structural motifs, synthesis, and reactivity:
Table 1: Structural and Functional Comparison
Key Findings and Research Insights
Reactivity in Catalytic Reactions: this compound’s alkyne and hydroxyl groups enable participation in Sonogashira coupling or cycloaddition reactions. In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () leverages its N,O-bidentate group for directing C–H functionalization in metal catalysis, a property absent in the target compound . The enoate ester in Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate () undergoes cyclization with PPA to form oxazoloquinolines or imidazoles, highlighting divergent reactivity compared to the alkyne-containing target compound .
Synthetic Utility :
- This compound’s ester group facilitates hydrolysis to carboxylic acids, while its alkyne can undergo Huisgen cycloaddition. The tertiary alcohol in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances steric hindrance, limiting its use in sterically demanding reactions .
Spectroscopic and Crystallographic Data :
- X-ray crystallography and NMR are critical for confirming structures of all compounds. For example, utilized X-ray analysis to validate the amide structure, while relied on GC-MS and elemental analysis for characterization .
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